molecular formula C21H21FN4O3 B2594210 2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1049263-89-9

2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2594210
CAS RN: 1049263-89-9
M. Wt: 396.422
InChI Key: BRQBLJWVQZPVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.
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Scientific Research Applications

Conformationally Constrained Butyrophenones

A study explored novel conformationally restricted butyrophenones bearing various substituents, including a furanyl group similar to the specified compound, evaluating their potential as antipsychotic agents. The compounds exhibited affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. The pharmacological profiles suggest effectiveness as neuroleptic drugs, highlighting the compound's relevance in neuroscience and pharmacology research (Raviña et al., 2000).

Aryl Piperazine and Pyrrolidine as Antimalarial Agents

This research synthesized and evaluated aryl piperazine and pyrrolidine derivatives for their antiplasmodial activity against Plasmodium falciparum. The study underscores the significance of certain structural features, such as a furan group, in enhancing antimalarial activity, suggesting potential research applications in developing novel antimalarial agents (Mendoza et al., 2011).

Synthesis and Biological Activity of Benzodioxan-arylpiperazine Derivatives

A series of benzodioxan-arylpiperazine derivatives were synthesized, including compounds with cyclic substituents like a furoyl moiety, to validate a pharmacophore model for alpha(1)-adrenoceptor antagonists. These compounds provide insights into the development of selective adrenoceptor antagonists, highlighting their potential in cardiovascular research (Barbaro et al., 2002).

Synthesis, Structure Analysis, and Biological Potency of Pyrazolines, Isoxazolines, and Aminopyrimidines

Chalcones bearing a fluorophenylamino group and various other substituents were synthesized and evaluated for their antimicrobial activities. The study demonstrates the compound's potential in antimicrobial research, providing a foundation for the development of new antimicrobial agents (Solankee & Thakor, 2006).

Design and Pharmacological Evaluation of Novel Oxazol Derivatives

Novel oxazol derivatives were synthesized, investigating their potential as antidepressant and antianxiety agents. The research highlights the compound's relevance in studying nervous system disorders, offering a basis for developing new therapeutic agents (Kumar et al., 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-15(29-18-6-3-2-5-16(18)22)21(27)26-12-10-25(11-13-26)20-9-8-17(23-24-20)19-7-4-14-28-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQBLJWVQZPVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CO3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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